molecular formula C14H14ClN3O3S B15345929 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide CAS No. 4793-61-7

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide

Cat. No.: B15345929
CAS No.: 4793-61-7
M. Wt: 339.8 g/mol
InChI Key: RHUWQQVQZFRKRU-UHFFFAOYSA-N
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Description

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is a chemical compound with a complex structure that includes a benzylamino group, a chloro substituent, and a sulphamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

    Sulphamoylation: The sulphamoyl group is introduced through a reaction with a suitable sulphamoylating agent.

    Benzylation: Finally, the benzyl group is introduced via a benzylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding N-oxides.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the chloro and sulphamoyl groups can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methyl)amino]-4-chloro-5-sulphamoylbenzamide
  • 2-[(Ethyl)amino]-4-chloro-5-sulphamoylbenzamide
  • 2-[(Phenyl)amino]-4-chloro-5-sulphamoylbenzamide

Uniqueness

2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This can result in improved bioavailability and efficacy compared to similar compounds with different substituents.

Properties

CAS No.

4793-61-7

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

2-(benzylamino)-4-chloro-5-sulfamoylbenzamide

InChI

InChI=1S/C14H14ClN3O3S/c15-11-7-12(18-8-9-4-2-1-3-5-9)10(14(16)19)6-13(11)22(17,20)21/h1-7,18H,8H2,(H2,16,19)(H2,17,20,21)

InChI Key

RHUWQQVQZFRKRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl

Origin of Product

United States

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